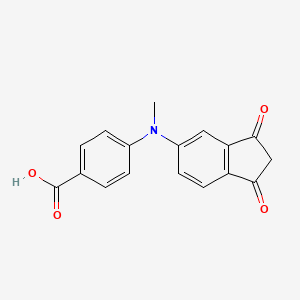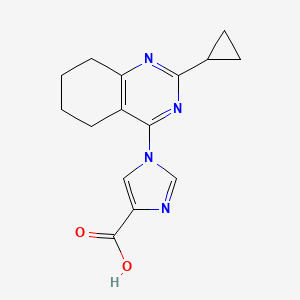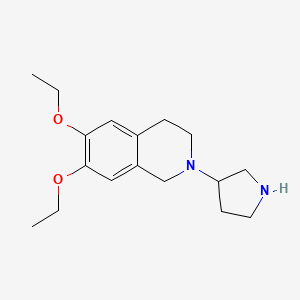![molecular formula C18H14ClNO B15063530 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol CAS No. 34801-03-1](/img/structure/B15063530.png)
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a naphthol group and a chlorinated phenyl group, making it a molecule of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 5-chloro-2-methylaniline and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s imine group can also participate in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
- 1-{[(5-Chloro-2-hydroxyphenyl)imino]methyl}-2-naphthol
- 1-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-2-naphthol
- 1-{[(5-Chloro-2-ethylphenyl)imino]methyl}-2-naphthol
Comparison: Compared to its analogs, 1-{[(5-Chloro-2-methylphenyl)imino]methyl}-2-naphthol is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and biological activity. The chlorinated phenyl group also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
34801-03-1 |
|---|---|
Molecular Formula |
C18H14ClNO |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-[(5-chloro-2-methylphenyl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H14ClNO/c1-12-6-8-14(19)10-17(12)20-11-16-15-5-3-2-4-13(15)7-9-18(16)21/h2-11,21H,1H3 |
InChI Key |
OYTGFKFIGVCBML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


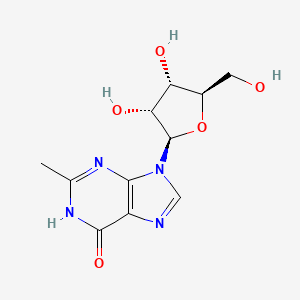
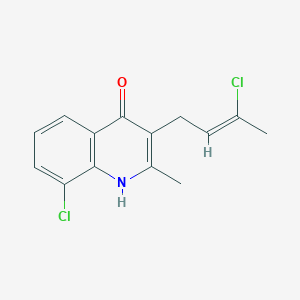

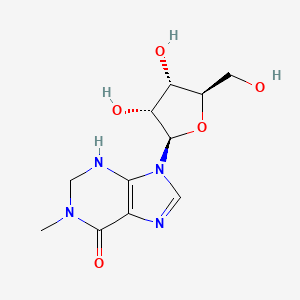
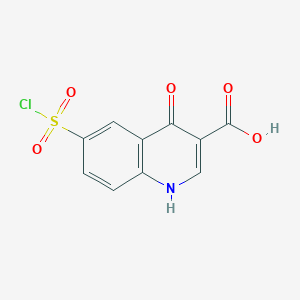



![4,6-Diazaspiro[2.5]oct-5-en-5-amine dihydrobromide](/img/structure/B15063508.png)
